molecular formula C15H16O10 B1198260 Nafocare B2 CAS No. 93184-28-2

Nafocare B2

Cat. No.: B1198260
CAS No.: 93184-28-2
M. Wt: 356.28 g/mol
InChI Key: BAPUMAMQUASVTC-RIOSKHDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nafocare B2, also known as this compound, is a useful research compound. Its molecular formula is C15H16O10 and its molecular weight is 356.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Nafocare B2’s mechanism of action?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or conflicting results). Use the PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. For example: "In vitro models (P), how does this compound (I) compare to standard antioxidants (C) in modulating oxidative stress biomarkers (O)?" Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Avoid overly broad questions by specifying variables (e.g., dose-response relationships, cellular models) .

Q. What experimental design considerations are critical for studying this compound’s efficacy?

  • Methodological Answer : Prioritize randomization , control groups , and blinding to minimize bias. For in vitro studies, define cell lines, culture conditions, and replication (e.g., n ≥ 3). For in vivo, adhere to ARRIVE guidelines for animal studies. Include dose-ranging experiments to establish therapeutic windows and validate results with orthogonal assays (e.g., Western blot + ELISA) .

Q. How should researchers select data collection methods for pharmacokinetic studies of this compound?

  • Methodological Answer : Use LC-MS/MS for high-sensitivity quantification in biological matrices. Validate methods per FDA guidelines (precision, accuracy, matrix effects). For longitudinal studies, standardize sampling intervals and storage conditions (-80°C). Cross-validate with pharmacodynamic endpoints (e.g., biomarker correlation) .

Q. What strategies ensure a comprehensive literature review on this compound’s applications?

  • Methodological Answer : Conduct systematic searches in PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound" AND "antioxidant" NOT "commercial"). Screen abstracts for relevance, extract data into structured tables (e.g., study design, outcomes, limitations), and assess bias via ROBINS-I or Cochrane Risk of Bias tools .

Q. Which statistical approaches are appropriate for analyzing this compound’s dose-response data?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curves) to model EC₅₀ values. Use ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals, avoiding overreliance on p-values .

Advanced Research Questions

Q. How can researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols on platforms like ClinicalTrials.gov or OSF . Share raw data, code, and SOPs in repositories (e.g., Zenodo). Use CRISPR-validated cell lines and report batch numbers for reagents .

Q. What methodologies resolve contradictions in this compound’s reported therapeutic effects?

  • Methodological Answer : Perform meta-analysis to pool data from heterogeneous studies, assessing heterogeneity via I² statistics . Conduct sensitivity analyses to identify outliers or confounding variables (e.g., bioavailability differences). Validate findings in independent cohorts or alternative models (e.g., organoids) .

Q. How can ethical challenges in clinical trials involving this compound be mitigated?

  • Methodological Answer : Design trials with DSMBs (Data Safety Monitoring Boards) for interim analyses. Obtain informed consent with explicit disclosure of risks (e.g., hepatotoxicity signals from preclinical data). For vulnerable populations (e.g., elderly), use adaptive designs to minimize exposure if adverse events emerge .

Q. What advanced techniques validate this compound’s target engagement in complex systems?

  • Methodological Answer : Employ thermal proteome profiling (TPP) or CETSA to confirm target binding in live cells. Combine with knockdown/knockout models (siRNA, CRISPR) to establish causality. Use molecular dynamics simulations to predict binding affinities and allosteric effects .

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Train random forest or neural network models on datasets of analogs’ physicochemical properties (logP, polar surface area) and bioactivity data. Validate predictions with synthetic chemistry and high-throughput screening. Optimize lead compounds using multi-objective algorithms (e.g., Pareto fronts for potency vs. toxicity) .

Properties

CAS No.

93184-28-2

Molecular Formula

C15H16O10

Molecular Weight

356.28 g/mol

IUPAC Name

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one;oxolane-2,5-dione

InChI

InChI=1S/C11H12O7.C4H4O3/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;5-3-1-2-4(6)7-3/h2-3,6,8,12,14-15H,4H2,1H3;1-2H2/t6-,8+,10+,11-;/m0./s1

InChI Key

BAPUMAMQUASVTC-RIOSKHDQSA-N

SMILES

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O

Isomeric SMILES

CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.C1CC(=O)OC1=O

Canonical SMILES

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O

Synonyms

methylfurylbutyrolactone
nafocare
nafocare B
nafocare B2
nafocare B3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.